N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide
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Overview
Description
“N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives are known for their diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Scientific Research Applications
Antitumor Activities
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide and its derivatives have been explored for their antitumor properties. In a study by Yurttaş et al. (2015), a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and evaluated for antitumor activity against various human tumor cell lines. Two compounds, including a benzothiazole derivative similar to the one , showed considerable anticancer activity against certain cancer cell lines, highlighting the potential of such compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Photodynamic Therapy Applications
Another study by Pişkin et al. (2020) synthesized a zinc phthalocyanine derivative substituted with a benzothiazole-based group, demonstrating high singlet oxygen quantum yield. This property is crucial for Type II photodynamic therapy (PDT), suggesting that such derivatives, by extension, could be useful in treating cancer via PDT, showcasing the versatility of benzothiazole derivatives in therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Catalytic Activities in Chemical Synthesis
The compound and its analogs have also found applications in catalysis. Yen et al. (2006) discussed the synthesis of mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes, derived from a process involving benzothiazole. These complexes exhibited significant catalytic activity towards Mizoroki-Heck coupling reactions, an essential type of reaction in organic synthesis, indicating the potential utility of benzothiazole derivatives in facilitating chemical transformations (Yen, Koh, Hahn, Huynh, & Hor, 2006).
Antimicrobial Applications
Desai et al. (2013) synthesized a series of fluorobenzamides containing thiazole and thiazolidine rings, demonstrating promising antimicrobial activity. These findings suggest that benzothiazole derivatives, including this compound, could be potential candidates for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Future Directions
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of the target organism .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of the dpre1 enzyme, which plays a crucial role in the cell wall biosynthesis of mycobacterium tuberculosis . This suggests that the compound may interfere with this pathway, leading to downstream effects that inhibit the growth of the bacteria.
Pharmacokinetics
It is noted that admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that the compound may inhibit the growth of mycobacterium tuberculosis .
Action Environment
It is worth noting that the synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . These methods suggest that the compound’s synthesis and, potentially, its action may be influenced by factors such as temperature, reaction medium, and the presence of other chemical agents.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-14-11-9-13(10-12-14)19(24)22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQYJKUCIXKKCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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